

An In-depth Technical Guide on the Discovery and History of Anidoxime

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Compound of Interest

Compound Name: **Anidoxime**

Cat. No.: **B1667402**

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Disclaimer: **Anidoxime** is an experimental drug candidate that was primarily investigated in the late 1970s and early 1980s. The publicly available information is limited, reflecting the era of its development. This document compiles and synthesizes the available historical data. Detailed experimental protocols and extensive quantitative data, equivalent to modern drug development standards, are not available in the public domain.

Introduction and Discovery

Anidoxime, also known by the synonyms Bamoxine and various developmental codes (BRL 11870, E 142, USV-E 142), was an experimental pharmaceutical compound investigated for its properties as an oral analgesic.^[1] Its chemical name is 3-(Diethylamino)-1-phenyl-1-propanone O-(4-methoxyphenyl)aminocarbonyloxime.^[1] The name "**Anidoxime**" is derived from its chemical structure, which contains an anisidine group (a methoxyphenylamine moiety) and an oxime functional group.^[1]

The primary research into **Anidoxime** sought to develop a potent oral analgesic with a potentially lower risk of physical dependence compared to established opioids like morphine.^[1]

Chemical and Physical Properties

Anidoxime belongs to the oxime class of organic compounds. Oximes and their derivatives, amidoximes, are known for a wide range of biological activities, including anti-inflammatory, anti-neoplastic, and antihypertensive effects.^[2] The synthesis of oximes is generally straightforward, often involving the reaction of hydroxylamine with a corresponding ketone or

aldehyde. While the specific synthesis protocol for **Anidoxime** is not detailed in the available literature, the general synthesis of related amidoximes often involves the nucleophilic attack of hydroxylamine on a nitrile or reactions with nitroalkanes.

Table 1: Chemical Identifiers for **Anidoxime**

Identifier	Value
IUPAC Name	3-(Diethylamino)-1-phenyl-1-propanone O-(4-methoxyphenyl)aminocarbonyloxime
CAS Number	34297-34-2
Molecular Formula	C ₂₁ H ₂₇ N ₃ O ₃
Molar Mass	369.465 g·mol ⁻¹

| Other Names | Bamoxine, BRL 11870, E 142, USV-E 142 |

Preclinical and Clinical Investigations

Research into **Anidoxime** progressed from preclinical animal models to at least one human clinical trial.

Preclinical studies suggested that **Anidoxime**'s analgesic properties were comparable to or potentially greater than morphine. A key focus of this early research was evaluating its physical dependence liability, which was hypothesized to be lower than that of morphine. A 1980 study directly compared the analgesic, behavioral, and dependence properties of **Anidoxime** with morphine, providing foundational data for its progression into human trials.

A significant piece of evidence for **Anidoxime**'s activity in humans comes from a clinical trial published in 1977 in the British Journal of Anaesthesia. The study was designed to assess its efficacy as an oral analgesic in a postoperative pain setting.

Table 2: Summary of **Anidoxime** Clinical Trial Data (1977)

Parameter	Details
Study Design	Double-blind, comparative study
Indication	Postoperative pain
Test Arms	Anidoxime 75 mg, Anidoxime 100 mg
Comparator Arm	Dihydrocodeine 50 mg
Key Finding	No significant differences were found between the analgesic effects of the three groups.

| Safety Finding | No side-effects were reported for **Anidoxime** at the tested doses. |

Mechanism of Action and Metabolism

The precise signaling pathway and mechanism of action for **Anidoxime** were not fully elucidated in the available literature. As an analgesic, it was evaluated for its effects on the central nervous system. Generally, compounds containing an oxime or amidoxime group can have various biological targets. Some are known to act as nitric oxide (NO) donors through metabolic conversion by enzymes like Cytochrome P450 (CYP450). It is plausible that **Anidoxime**'s effects could be mediated through similar pathways, but this remains speculative.

Studies in animal models provided insight into the metabolic fate of **Anidoxime**. Research conducted in rats identified the primary metabolic pathway as the hydrolysis of the carbamoyl group, followed by a decarboxylation step. A 1982 study further investigated the tissue distribution and metabolism of the compound in rats, providing key pharmacokinetic data for the period.

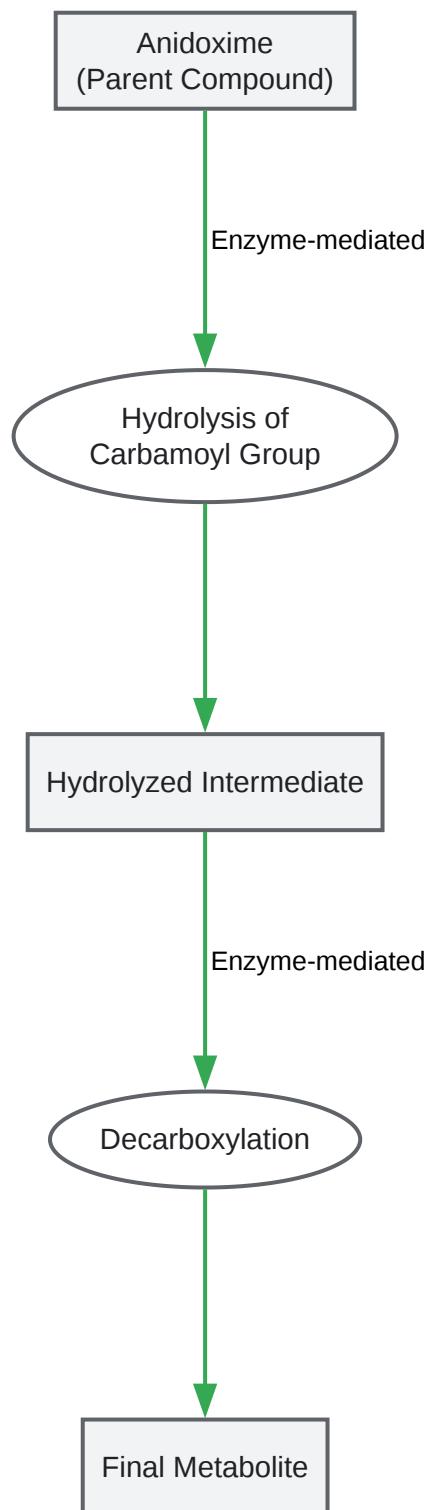


Figure 1: Proposed Metabolic Pathway of Anidoxime in Rats

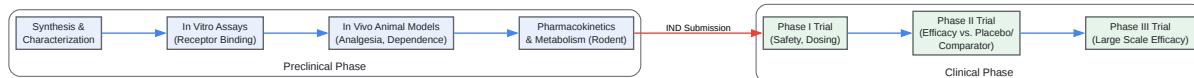


Figure 2: General Workflow for Novel Analgesic Evaluation

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References

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